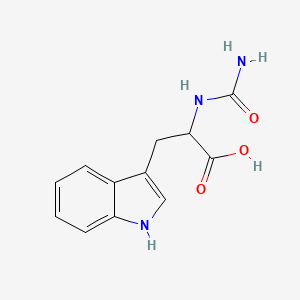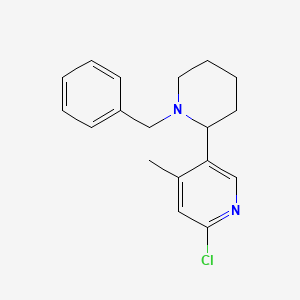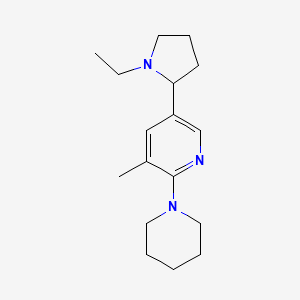
2-Amino-3-(4-chloro-2-methoxyphenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido 2-amino-3-(4-cloro-2-metoxifenil)propanoico es un compuesto orgánico que pertenece a la clase de los aminoácidos. Se caracteriza por la presencia de un grupo amino, un grupo ácido carboxílico y un anillo aromático sustituido.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del ácido 2-amino-3-(4-cloro-2-metoxifenil)propanoico se puede lograr a través de varios métodos. Un enfoque común implica el uso del acoplamiento de Suzuki–Miyaura, que es una reacción de formación de enlaces carbono-carbono catalizada por metales de transición ampliamente aplicada. Este método utiliza reactivos de boro y catalizadores de paladio en condiciones suaves y tolerantes a grupos funcionales .
Métodos de Producción Industrial
La producción industrial de este compuesto normalmente implica técnicas de síntesis orgánica a gran escala. El proceso puede incluir el uso de reactores automatizados y sistemas de flujo continuo para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia.
Análisis De Reacciones Químicas
Tipos de Reacciones
El ácido 2-amino-3-(4-cloro-2-metoxifenil)propanoico sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, normalmente utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro, a menudo utilizando nucleófilos o electrófilos en condiciones específicas.
Reactivos y Condiciones Comunes
Oxidación: Permanganato de potasio, peróxido de hidrógeno.
Reducción: Borohidruro de sodio, hidruro de litio y aluminio.
Sustitución: Nucleófilos como iones hidróxido, electrófilos como halógenos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
El ácido 2-amino-3-(4-cloro-2-metoxifenil)propanoico tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en síntesis orgánica y como reactivo en diversas reacciones químicas.
Biología: Se estudia por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Se investiga por sus posibles efectos terapéuticos y como compuesto principal en el descubrimiento de fármacos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de moléculas más complejas.
Mecanismo De Acción
El mecanismo de acción del ácido 2-amino-3-(4-cloro-2-metoxifenil)propanoico implica su interacción con dianas moleculares y vías específicas. El compuesto puede actuar como un inhibidor o un activador de ciertas enzimas, receptores o vías de señalización. El mecanismo exacto depende del contexto de su aplicación y del sistema biológico específico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
- Ácido 2-amino-3-(4-hidroxifenil)propanoico
- Ácido 2-amino-3-(4-nitrofenil)propanoico
- Ácido 2-amino-3-(4-etoxifenil)propanoico
Singularidad
El ácido 2-amino-3-(4-cloro-2-metoxifenil)propanoico es único debido a la presencia tanto de un grupo cloro como de un grupo metoxi en el anillo aromático. Esta combinación de sustituyentes puede influir en la reactividad, la solubilidad y la actividad biológica del compuesto, haciéndolo distinto de otros compuestos similares.
Propiedades
Fórmula molecular |
C10H12ClNO3 |
|---|---|
Peso molecular |
229.66 g/mol |
Nombre IUPAC |
2-amino-3-(4-chloro-2-methoxyphenyl)propanoic acid |
InChI |
InChI=1S/C10H12ClNO3/c1-15-9-5-7(11)3-2-6(9)4-8(12)10(13)14/h2-3,5,8H,4,12H2,1H3,(H,13,14) |
Clave InChI |
CRVNEIVGFSMKNQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)Cl)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[1-[3-methoxy-4-(2-methoxyethoxy)phenyl]ethylidene]hydroxylamine](/img/structure/B11820382.png)



![2-amino-5-[2-(4-ethoxyphenyl)ethenyl]-7,7-dimethyl-6H-1-benzothiophene-3-carbonitrile](/img/structure/B11820407.png)
![3-[(4-Methylphenyl)sulfonylamino]benzoate](/img/structure/B11820413.png)

![5-[trans-2-Aminocyclopropyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B11820420.png)
![Methyl 2-([(2E)-2-(hydroxyimino)ethanoyl]amino)benzoate](/img/structure/B11820423.png)
![rac-5-[(3aR,6aR)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]-1,3,4-oxadiazol-2-amine hydrochloride](/img/structure/B11820435.png)


